molecular formula C11H14O3 B1348398 4-Isobutoxybenzoic acid CAS No. 30762-00-6

4-Isobutoxybenzoic acid

Cat. No.: B1348398
CAS No.: 30762-00-6
M. Wt: 194.23 g/mol
InChI Key: WTIHDAFXKHTFEG-UHFFFAOYSA-N
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Description

4-Isobutoxybenzoic acid: is an organic compound with the molecular formula C11H14O3 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an isobutoxy group. This compound is known for its applications in various fields, including chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutoxybenzoic acid can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Isobutoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isobutoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and physiological responses.

Comparison with Similar Compounds

    4-Butoxybenzoic acid: Similar structure but with a butoxy group instead of an isobutoxy group.

    4-Methoxybenzoic acid: Contains a methoxy group instead of an isobutoxy group.

    4-Ethoxybenzoic acid: Contains an ethoxy group instead of an isobutoxy group.

Uniqueness: 4-Isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

4-Isobutoxybenzoic acid, a derivative of benzoic acid, is an organic compound with potential biological activities. Its chemical structure comprises a benzoic acid moiety substituted with an isobutoxy group, which may influence its interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 38861-88-0
  • IUPAC Name : 4-(2-Methylpropyl)benzoic acid

Biological Activity Overview

This compound exhibits several biological activities that may be relevant in pharmacology and toxicology. Key areas of interest include:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.
  • Antioxidant Activity : The presence of the isobutoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Metabolic Pathways : As a benzoate derivative, it may participate in various metabolic pathways, influencing drug metabolism and disposition.

The biological effects of this compound can be attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Receptor Modulation : It may interact with nuclear receptors involved in lipid metabolism and inflammation regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Research Findings

Study ReferenceCompound StudiedKey FindingsBiological Activity
4-Isobutylbenzoic AcidInhibition of COX enzymesAnti-inflammatory
Isobutyl BenzoateAntioxidant properties observedFree radical scavenging
4-Isopropylbenzoic AcidModulation of metabolic pathwaysMetabolic regulation

Pharmacological Applications

The potential applications for this compound in pharmacology include:

  • Pain Management : Due to its anti-inflammatory properties, it may be developed as a non-steroidal anti-inflammatory drug (NSAID).
  • Cancer Therapy : Its antioxidant properties could be leveraged in cancer prevention strategies by mitigating oxidative stress.

Toxicological Considerations

While exploring its benefits, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that at high concentrations, it may exhibit cytotoxic effects on certain cell lines. Further research is needed to establish safe dosage levels and potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Isobutoxybenzoic acid, and how do reaction conditions influence efficiency?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-hydroxybenzoic acid with isobutyl bromide or alcohol under acid catalysis (e.g., sulfuric acid) or enzymatic routes. Key factors include:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or lipases for greener synthesis .
  • Temperature control : Optimal yields are achieved at 80–100°C for conventional methods.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product.
  • Validation : Confirm structure via NMR (¹H/¹³C) and FT-IR to verify ester bond formation .

Q. Which analytical techniques are most robust for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR spectroscopy : Analyze ¹H NMR peaks for the isobutoxy group (δ ~1.0–1.2 ppm for CH(CH₃)₂ and δ ~3.8–4.0 ppm for OCH₂) and aromatic protons (δ ~6.8–8.0 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time comparison against standards is critical .
  • Mass spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ (theoretical m/z = 208.12).

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to maximize yield and minimize byproducts?

  • Methodological Answer :

  • Design of Experiments (DOE) : Screen variables (catalyst loading, solvent polarity, stoichiometry) using factorial designs. Enzymatic routes may reduce side reactions compared to acid catalysis .
  • In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress in real time.
  • Byproduct analysis : Use GC-MS to identify impurities (e.g., unreacted isobutanol) and adjust purification steps .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.
  • Meta-analysis : Compare datasets from multiple sources (e.g., enzyme inhibition IC₅₀ values) using statistical tools (ANOVA, t-tests) to identify outliers .
  • Mechanistic studies : Use molecular docking to predict binding affinities and validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the isobutoxy group influence this compound’s interaction with biological targets compared to other alkoxy substituents?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., methoxy, ethoxy derivatives) and test against targets (e.g., COX-2, CYP450 enzymes).
  • Computational modeling : Perform MD simulations to assess steric effects and hydrophobicity of the isobutoxy group on ligand-receptor binding .
  • Thermodynamic profiling : Measure ΔG of binding via microcalorimetry to quantify substituent contributions .

Q. What experimental designs evaluate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C and monitor degradation via HPLC over 72 hours .
  • Light/thermal stability : Store samples under UV light (254 nm) or elevated temperatures (40–60°C) and quantify decomposition products using LC-MS .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via high-resolution MS .

Q. Notes on Data Interpretation and Reproducibility

  • Conflicting solubility data : Variations in reported solubility (e.g., in DMSO vs. aqueous buffers) may arise from polymorphic forms. Use powder XRD to confirm crystallinity .
  • Bioactivity variability : Differences in cell culture media (e.g., serum content) can alter compound efficacy. Standardize media composition across experiments .

Properties

IUPAC Name

4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIHDAFXKHTFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332725
Record name 4-Isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30762-00-6
Record name 4-Isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylpropoxy)benzoic acid
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Synthesis routes and methods

Procedure details

The reaction of isobutyl bromide and ethyl 4-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 4-isobutoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, COOH); 7.85 (d, J=8.8, 2 arom. H); 6.98 (d, J=8.8, 2 atom. H); 3.80 (d, J=6.4, (CH3)2CHCH2O); 2.01 (m, (CH3)2CHCH2O); 0.96 (d, J=6.4, (CH3)2CHCH2O). 13C-NMR (100 MHz, d6-DMSO): 166.97 (—C═O); 162.35; 131.32 (2 arom. C); 122.78; 114.22 (2 arom. C); 73.89; 27.60; 18.94.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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